5-Pyridin-4-YL-oxazole-2-carboxylic acid
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Overview
Description
5-Pyridin-4-YL-oxazole-2-carboxylic acid is an aromatic heterocyclic compound with a molecular formula of C9H6N2O3. This compound features a pyridine ring fused to an oxazole ring, with a carboxylic acid functional group at the 2-position of the oxazole ring. It is known for its diverse applications in medicinal chemistry and as a building block for various chemical syntheses .
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Oxazole derivatives have been associated with a broad spectrum of biological activities, implying that they may impact multiple biochemical pathways .
Result of Action
Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
The effects of 5-Pyridin-4-YL-oxazole-2-carboxylic acid on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated moderate effects on renal cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of metabolites that can have distinct biological activities and contribute to the overall pharmacokinetic profile of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-4-YL-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the pyridine or oxazole rings .
Scientific Research Applications
5-Pyridin-4-YL-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Pyridinyl)-1,3-oxazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid
Uniqueness
5-Pyridin-4-YL-oxazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and an oxazole ring with a carboxylic acid group makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Pyridin-4-YL-oxazole-2-carboxylic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H6N2O3. It features a pyridine ring and an oxazole moiety, which are both significant in terms of biological interactions. The presence of these functional groups contributes to its binding affinity to various biological targets.
The primary mechanism through which this compound exerts its biological effects is through modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .
Key Findings:
- Nicotinic Receptor Activity : The compound has been shown to enhance cholinergic signaling by acting as an agonist at nAChRs, which may lead to improved cognitive function and neuroprotection .
- Anti-Cancer Properties : Recent studies suggest that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Neuroprotective Effects in Animal Models :
A study demonstrated that administration of this compound in rodent models resulted in significant improvements in memory retention and cognitive performance on behavioral tests. This suggests a protective effect against neurodegenerative processes . -
Cytotoxic Activity Against Cancer Cells :
In vitro studies have shown that this compound exhibits significant cytotoxicity against human leukemia cell lines with IC50 values in the sub-micromolar range. Flow cytometry analysis indicated that the compound induces apoptosis through activation of the caspase pathway, highlighting its potential as an anti-cancer agent .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion profiles.
Properties
IUPAC Name |
5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZAUOQHJVVJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.